molecular formula C48H109N3O7P2 B116805 Tris(tetrabutylammonium) hydrogen pyrophosphate CAS No. 76947-02-9

Tris(tetrabutylammonium) hydrogen pyrophosphate

Cat. No. B116805
CAS RN: 76947-02-9
M. Wt: 902.3 g/mol
InChI Key: BMTUFQKYWWLCLC-UHFFFAOYSA-K
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Description

Tris(tetrabutylammonium) hydrogen pyrophosphate is a chemical compound with the linear formula [(CH3CH2CH2CH2)4N+]3[O=P(O-)2OP(=O)(O-)OH] and a molecular weight of 902.34 . It is a reagent used for pyrophosphorylation, reactions involving isoprenoid derivatives, and the pyrophosphorylation and triphosphorylation of nucleosides .


Molecular Structure Analysis

The molecular structure of Tris(tetrabutylammonium) hydrogen pyrophosphate is represented by the SMILES string OP([O-])(=O)OP([O-])([O-])=O.CCCCN+(CCCC)CCCC.CCCCN+(CCCC)CCCC.CCCCN+(CCCC)CCCC .


Chemical Reactions Analysis

Tris(tetrabutylammonium) hydrogen pyrophosphate is used as a reagent for pyrophosphorylation, reactions involving isoprenoid derivatives, and the pyrophosphorylation and triphosphorylation of nucleosides .


Physical And Chemical Properties Analysis

Tris(tetrabutylammonium) hydrogen pyrophosphate is a crystalline substance with an assay of ≥97.0% (calculated on dry substance, T). It has impurities of ≤8% water and should be stored at a temperature of 2-8°C .

Scientific Research Applications

NMR Studies and Conformation Analysis

Tris(tetrabutylammonium)hydrogen pyrophosphate (HPP) has been extensively studied using 31P NMR spectroscopy in both solution and solid states. These studies help in understanding its structural characteristics and conformational behaviors. For instance, a study by Sanz et al. (2015) demonstrated that contrary to previous reports, 31P NMR spectra of HPP in solution show a single band that broadens considerably at lower temperatures without reaching coalescence. This research contributes to the understanding of HPP's behavior under various conditions (Sanz, D., Claramunt, R., Alkorta, I., & Elguero, J., 2015).

Receptor for Pyrophosphate Anions

In the field of supramolecular chemistry, tris(tetrabutylammonium) hydrogen pyrophosphate acts as a receptor for pyrophosphate anions. Sessler et al. (2010) discovered that a pyrrolyl-based triazolophane with CH and NH donor groups exhibited a strong selectivity for pyrophosphate anions in chloroform solution. This finding is significant for the development of selective sensors and receptors in analytical chemistry (Sessler, J., Cai, J., Gong, H., Yang, X., Arambula, J., & Hay, B., 2010).

Ion-Selective Membrane Electrodes

Another application of tris(tetrabutylammonium) hydrogen pyrophosphate is in the development of ion-selective membrane electrodes. Katsu et al. (1997) found that phosphate esters like tris(2-ethylhexyl) phosphate can be used as neutral carriers in the construction of organic ammonium ion-selective electrodes. This research is crucial in the field of electrochemical sensors and analytical applications (Katsu, T., Xu, D., Tsuji, K., & Nagamatsu, T., 1997).

Applications in Organic Synthesis

Tris(tetrabutylammonium) hydrogen pyrophosphate is also instrumental in organic synthesis. For example, Korhonen et al. (2015) used Tris[bis(triphenylphosphoranylidene)ammonium] pyrophosphate (PPN pyrophosphate) in the SN2 displacements of the tosylate ion from 5’-tosylnucleosides to produce nucleoside-5’-diphosphates. This method demonstrates its utility in nucleotide synthesis and purification (Korhonen, H. J., Bolt, H. L., & Hodgson, D. R. W., 2015).

Reducing Agent in Chemical Reactions

In chemical reactions, tris(tetrabutylammonium) hydrogen pyrophosphate acts as a reducing agent. Cervilla et al. (2001) studied its role in reducing tris(benzene-1,2-dithiolate)molybdenum(VI) to Mo(V) and Mo(IV) complexes in dry tetrahydrofuran solution. This research contributes to our understanding of redox reactions in inorganic chemistry (Cervilla, A., Pérez-Pla, F., & Llopis, E., 2001).

Safety And Hazards

Tris(tetrabutylammonium) hydrogen pyrophosphate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. The safety information pictograms indicate that it is a warning (GHS07). Precautionary statements include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

properties

IUPAC Name

[hydroxy(oxido)phosphoryl] phosphate;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C16H36N.H4O7P2/c3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(2,3)7-9(4,5)6/h3*5-16H2,1-4H3;(H2,1,2,3)(H2,4,5,6)/q3*+1;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTUFQKYWWLCLC-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)([O-])OP(=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H109N3O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

902.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(tetrabutylammonium) hydrogen pyrophosphate

CAS RN

76947-02-9
Record name Tris(tetrabutylammonium) hydrogen pyrophosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Number of citations: 2 onlinelibrary.wiley.com
VM Dixit, FM Laskovics, WI Noall… - The Journal of Organic …, 1981 - ACS Publications
Tris (tetra-n-butylammonium) hydrogen py-rophosphate was used to prepare dimethylallyl pyro-phosphate (1-OPP), 7-methylocta-2, 6-dien-l-yl pyrophosphate (2-OPP), geranyl pyrophosphate (3-OPP), 2-fluorogeranyl pyrophosphate (4-OPP), and farnesyl pyrophosphate (5-OPP) from the corresponding alcohols in moderate yields by a two-step sequence via the corre-sponding primary, allylic bromides. Sir: Pyrophosphate esters of allylic alcohols are important intermediates in terpene metabolism. 1Since the pyro …
Number of citations: 60 pubs.acs.org

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